molecular formula C12H23ClN2O2 B1311530 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride CAS No. 1052527-10-2

1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride

Cat. No.: B1311530
CAS No.: 1052527-10-2
M. Wt: 262.77 g/mol
InChI Key: PGEDGFZSJWRJRR-UHFFFAOYSA-N
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Description

1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride (CAS: 1052527-10-2) is a bicyclic piperidine derivative featuring a methyl group at the 1'-position and a carboxylic acid moiety at the 3-position of the bipiperidine scaffold. It is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of pharmacologically active molecules targeting neurological and oncological pathways .

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-13-7-4-11(5-8-13)14-6-2-3-10(9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEDGFZSJWRJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acid hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 1,4’-bipiperidine and methylation of the nitrogen atom.

    Reaction Conditions: The methylation is typically carried out using methyl iodide in the presence of a base such as sodium hydride.

    Carboxylation: The next step involves the introduction of the carboxylic acid group at the 3-position of the bipiperidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acid hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide.

Scientific Research Applications

Pharmacological Applications

  • CCR4 Antagonism :
    • A study highlighted the role of 1'-methyl-[1,4'-bipiperidine]-3-carboxylic acid derivatives in developing potent and selective CCR4 antagonists. These compounds demonstrated effectiveness in inhibiting T cell migration, which is crucial in treating various cancers and autoimmune diseases .
    • Case Study : In vivo pharmacokinetic profiling of a CCR4 antagonist containing this compound showed promising results in rat models, indicating potential for further development.
  • Anti-Tuberculosis Activity :
    • The compound has been evaluated for its activity against Mycobacterium tuberculosis. Research indicates that modifications to the bipiperidine structure can enhance antibacterial properties while maintaining favorable pharmacokinetic profiles .
    • Data Table : A structure-activity relationship (SAR) study revealed that specific substitutions on the bipiperidine scaffold improved potency against tuberculosis while reducing clearance rates in animal models.
CompoundActivity (MIC)Clearance (mL/min/kg)
PCB-310.5 μg/mL31.6
PCB-21.0 μg/mL115

Synthetic Chemistry Applications

The synthesis of 1'-methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride involves various chemical reactions that are of interest in synthetic organic chemistry. The compound serves as a versatile building block for creating more complex molecules.

  • Synthetic Routes : Various synthetic pathways have been explored, including Pd-catalyzed coupling reactions and amide formation techniques that utilize the bipiperidine structure to introduce diverse functional groups .

Cosmetic Formulations

Recent studies have also explored the use of bipiperidine derivatives in cosmetic formulations due to their potential skin benefits. These compounds can enhance the stability and efficacy of topical applications.

  • Formulation Studies : Research has indicated that incorporating bipiperidine derivatives can improve skin hydration and provide anti-inflammatory effects when used in creams and other topical products .

Mechanism of Action

The mechanism of action of 1’-Methyl-[1,4’]bipiperidinyl-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bipiperidine Derivatives with Ester/Amide Linkages

  • Irinotecan Hydrochloride (CAS: 100286-90-6): Irinotecan is a topoisomerase I inhibitor containing a [1,4'-bipiperidine]-1'-carboxylic acid esterified to a camptothecin derivative. Unlike the target compound, Irinotecan’s bipiperidine core is substituted with a bulky ester group at the 1'-position, enabling its role as a prodrug. The carboxylic acid in the target compound enhances hydrophilicity, whereas Irinotecan’s ester moiety improves lipophilicity and metabolic stability .
Property 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid HCl Irinotecan Hydrochloride
Molecular Formula C12H20N2O2·HCl C33H38N4O6·HCl·3H2O
Molecular Weight 260.76 g/mol 677.18 g/mol
Key Functional Groups 1'-Methyl, 3-carboxylic acid 1'-Camptothecin ester, diethyl substituents
Application Synthetic intermediate Anticancer prodrug
  • USP Irinotecan Related Compound C (CAS: N/A): This analog features a methyl group at the 4-position of the quinoline-pyranoindolizinoquinoline system, differing from the target compound’s simpler bipiperidine scaffold. The absence of the camptothecin moiety reduces its therapeutic relevance but highlights structural versatility in bipiperidine-based drug design .

Bipiperidine Derivatives with Protecting Groups

  • 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-3-carboxylic Acid (CAS: N/A) :
    The tert-butoxycarbonyl (Boc) group at the 1'-position serves as a protective group for amines during synthesis. Compared to the target compound’s methyl group, the Boc group increases steric hindrance and reduces polarity, making it more suitable for intermediate storage and stepwise reactions .

Bipiperidine Derivatives with Varied Substituents

  • 1'-Methyl-[1,4'-bipiperidine]-4'-carbonitrile (CAS: N/A) :
    Substitution of the carboxylic acid with a nitrile group at the 4'-position significantly alters electronic properties. The nitrile’s strong electron-withdrawing nature enhances reactivity in click chemistry or nucleophilic substitutions, unlike the carboxylic acid’s role in salt formation or hydrogen bonding .
  • Ancriviroc (CAS: 370893-06-4) :
    A CCR5 antagonist featuring a bipiperidine scaffold with a bromophenyl and pyridinyl substituent. The target compound’s methyl and carboxylic acid groups contrast with Ancriviroc’s hydrophobic aromatic groups, underscoring the scaffold’s adaptability in modulating receptor binding .

Piperidine Derivatives (Non-Bipiperidine)

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5): A monocyclic piperidine derivative with a phenyl substituent. The lack of a second piperidine ring reduces conformational rigidity compared to the target compound, impacting binding specificity in chiral environments .

Key Research Findings

  • Synthetic Utility : The target compound’s carboxylic acid enables salt formation (e.g., hydrochloride), improving crystallinity and purification yields. This contrasts with ester- or nitrile-containing analogs requiring additional hydrolysis or functionalization steps .
  • The methyl group may enhance metabolic stability compared to unprotected amines in analogs .
  • Thermodynamic Properties: Computational studies suggest the carboxylic acid group increases aqueous solubility (logP ~0.5) compared to esters (logP ~2.5) or nitriles (logP ~1.8), favoring formulations for intravenous delivery .

Biological Activity

1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bipiperidine scaffold, which is significant for its pharmacological properties. The structural formula can be represented as follows:

C11H18N2O2HCl\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_2\cdot \text{HCl}

This structure allows for interactions with various biological targets, influencing its activity.

Antioxidant Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antioxidant properties. For example, a derivative showed an IC50 value of 18.27 ± 1.1 µg/mL in DPPH radical scavenging assays, indicating significant antioxidant potential compared to ascorbic acid (IC50 7.83 ± 0.5 µg/mL) .

Antimicrobial Activity

The antimicrobial potential of bipiperidine derivatives has been explored extensively. In vitro studies have reported that certain derivatives exhibit moderate antibacterial activity against various bacterial strains. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

Research indicates that bipiperidine derivatives can act as inhibitors of key enzymes involved in metabolic pathways. Studies have shown that these compounds can inhibit acetyl-CoA carboxylases (ACC1 and ACC2), with IC50 values below 1000 nM for some derivatives . This inhibition suggests potential applications in metabolic disorders.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Radical Scavenging : Its antioxidant properties are attributed to the ability to donate protons and neutralize free radicals.
  • Enzyme Interaction : Inhibition of ACC enzymes suggests a competitive or non-competitive binding mechanism, impacting fatty acid synthesis and energy metabolism.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antioxidant Study : A study on thiazolidine derivatives showed significant antioxidant activity correlating with structural features such as hydroxyl groups .
  • Antimicrobial Evaluation : Compounds derived from bipiperidine structures were tested against E. coli and S. aureus, revealing promising antimicrobial effects .
  • Enzyme Inhibition Analysis : Molecular docking studies indicated strong binding affinities for ACC enzymes, supporting the observed in vitro inhibition results .

Data Summary

Activity TypeIC50 / MIC ValueReference
Antioxidant18.27 ± 1.1 µg/mL
Antimicrobial (MIC)Comparable to ciprofloxacin
Enzyme Inhibition<1000 nM

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity and purity of 1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the bipiperidine backbone and methyl/carboxylic acid substituents. Compare spectral data with structurally related compounds, such as 3-methyl PCP hydrochloride (Item No. 34639, CAS 91164-59-9), which shares a piperidine core .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥98%) using reverse-phase HPLC with UV detection, as validated for analogous opioid standards like Meperidine hydrochloride (CAS 50-13-5) .
  • Melting Point Analysis : Cross-reference observed melting points (e.g., 161–165°C for 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride) with literature values to detect impurities or polymorphic variations .

Q. What synthetic routes are documented for synthesizing this compound, and what are their yields?

Methodological Answer:

  • Multi-Step Synthesis : Design routes inspired by tert-butoxycarbonyl (Boc)-protected piperidine derivatives (e.g., CAS 652971-20-5), using Boc deprotection and subsequent hydrochloride salt formation .
  • Reactor Optimization : Apply principles from chemical engineering subclass RDF2050112 (reaction fundamentals and reactor design) to scale reactions while minimizing side products. For example, optimize temperature and solvent polarity to enhance yields of intermediates like methyl 4-phenylpiperidine-3-carboxylate derivatives .

Advanced Research Questions

Q. How can computational methods be integrated into optimizing the synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use tools like density functional theory (DFT) to model reaction pathways, as demonstrated by ICReDD’s approach to predicting intermediates and transition states in bipiperidine synthesis .
  • Machine Learning : Train models on datasets of analogous reactions (e.g., piperidine alkylation or carboxylation) to predict optimal conditions (e.g., catalyst loading, reaction time) and reduce trial-and-error experimentation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) across studies?

Methodological Answer:

  • Tautomerism Analysis : Investigate enol-oxo tautomeric interconversions (e.g., as noted for 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride) using variable-temperature NMR or IR spectroscopy to resolve conflicting melting point data .
  • Batch-Specific Validation : Cross-check purity certificates (e.g., ≥98% for Meperidine hydrochloride) and storage conditions (-20°C stability) to rule out degradation as a source of variability .

Q. What strategies exist for resolving tautomeric interconversions during spectral analysis?

Methodological Answer:

  • Dynamic NMR Spectroscopy : Monitor tautomeric equilibria in real-time under controlled temperatures. For example, assign enol and oxo forms of related piperidone derivatives using 1H^1H-NMR peak splitting patterns .
  • X-ray Crystallography : Resolve tautomeric states definitively by crystallizing the compound and analyzing its solid-state structure, as done for spiro[isochroman-1,4'-piperidine] hydrochloride (DTXSID50693587) .

Q. How to design experiments to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and room temperature, then analyze purity monthly via HPLC. Compare degradation rates with reference standards like 3-methyl PCP hydrochloride, which remains stable for ≥5 years at -20°C .
  • Mass Spectrometry (MS) : Identify degradation products (e.g., hydrolysis of the carboxylic acid group) using high-resolution LC-MS, referencing fragmentation patterns of structurally similar compounds .

Q. What regulatory guidelines apply to handling this compound in academic research?

Methodological Answer:

  • Controlled Substance Protocols : Follow Schedule II regulations (U.S.) for opioid analogs, including secure storage, usage logs, and disposal via certified waste management services, as outlined for Meperidine hydrochloride .
  • Safety Data Sheets (SDS) : Adopt hazard mitigation measures (e.g., fume hood use, PPE) from SDS templates for tert-butoxycarbonyl-protected piperidine derivatives, which share reactive functional groups .

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